4-(3-aminobutyl)benzonitrile
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Overview
Description
4-(3-aminobutyl)benzonitrile is an organic compound with the molecular formula C11H14N2 It is characterized by a methyl group attached to the nitrogen atom and a cyanophenyl group attached to the propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-aminobutyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with methylamine and a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. Another method involves the use of a Grignard reagent, where 4-cyanobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(3-aminobutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-aminobutyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-aminobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. It may also participate in enzymatic reactions, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-3-phenylpropylamine: Similar structure but lacks the cyanophenyl group.
4-Cyanophenylpropylamine: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methyl-4-cyanophenylpropylamine: Similar structure with a different substitution pattern.
Uniqueness: 4-(3-aminobutyl)benzonitrile is unique due to the presence of both the methyl and cyanophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Properties
CAS No. |
74697-69-1 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(3-aminobutyl)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9H,2-3,13H2,1H3 |
InChI Key |
DSXBESAQISJNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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